4-(Oxolan-2-yl)butanoic acid chemical properties
4-(Oxolan-2-yl)butanoic acid chemical properties
An In-depth Technical Guide to 4-(Oxolan-2-yl)butanoic Acid: Chemical Properties and Synthetic Utility
Authored by: A Senior Application Scientist
Introduction
4-(Oxolan-2-yl)butanoic acid, also known as 4-(tetrahydrofuran-2-yl)butanoic acid, is a bifunctional organic compound featuring a saturated five-membered tetrahydrofuran (THF) ring linked to a butanoic acid chain. This unique molecular architecture, combining a polar heterocyclic ether with a versatile carboxylic acid terminus, makes it a valuable building block in synthetic organic chemistry. Its structural elements are present in numerous natural products and pharmacologically active molecules, positioning it as a key intermediate for researchers in materials science and drug development. The presence of a stereocenter at the 2-position of the oxolane ring adds a layer of complexity and opportunity, allowing for its use in the stereoselective synthesis of complex chiral targets. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, reactivity, and applications, tailored for scientists and professionals in the chemical and pharmaceutical industries.
Physicochemical and Spectroscopic Profile
The accurate characterization of 4-(Oxolan-2-yl)butanoic acid is fundamental for its application. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on the well-understood chemistry of its constituent tetrahydrofuran and butanoic acid moieties.
Core Physicochemical Properties
| Property | Value | Source/Rationale |
| IUPAC Name | 4-(Oxolan-2-yl)butanoic acid | IUPAC Nomenclature |
| Synonyms | 4-(Tetrahydrofuran-2-yl)butanoic acid | Common Chemical Naming |
| CAS Number | 109911-93-7 | Chemical Abstracts Service |
| Molecular Formula | C₈H₁₄O₃ | Derived from Structure |
| Molecular Weight | 158.19 g/mol | Calculated from Formula |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Predicted based on analogous structures |
| Solubility | Soluble in water, alcohols, ethers, and chlorinated solvents | Predicted due to polar ether and carboxylic acid groups |
| pKa | ~4.8 | Estimated from butanoic acid (pKa 4.82) |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is critical for confirming the identity and purity of 4-(Oxolan-2-yl)butanoic acid. The following sections detail the expected spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear map of the molecule's hydrogen environments.
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δ 10-12 ppm (1H, broad singlet): The acidic proton of the carboxylic acid (–COOH). Its broadness is due to hydrogen bonding and exchange.
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δ ~3.9-4.1 ppm (1H, multiplet): The methine proton (–CH–) at the C2 position of the THF ring, deshielded by two adjacent oxygen atoms.
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δ ~3.7-3.8 ppm (2H, multiplet): The methylene protons (–CH₂–) at the C5 position of the THF ring, deshielded by the adjacent oxygen.
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δ ~2.3 ppm (2H, triplet): The methylene protons alpha to the carbonyl group (–CH₂COOH).
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δ ~1.5-2.0 ppm (6H, multiplet): The remaining methylene protons on the THF ring (C3 and C4) and the butanoic acid side chain, which overlap in this region.
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the proton data by defining the carbon skeleton.
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δ ~178-180 ppm: The carbonyl carbon (–COOH) of the carboxylic acid.[1]
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δ ~77-79 ppm: The methine carbon at C2 of the THF ring.
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δ ~68-70 ppm: The methylene carbon at C5 of the THF ring.[2]
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δ ~30-34 ppm: The methylene carbon alpha to the carbonyl group.
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δ ~25-30 ppm: The remaining methylene carbons of the THF ring and the butanoic acid chain.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups.
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3300-2500 cm⁻¹ (broad, strong): The characteristic O–H stretch of a hydrogen-bonded carboxylic acid.[1][3][4][5]
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2950-2850 cm⁻¹ (medium-strong): Aliphatic C–H stretching vibrations.
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~1710 cm⁻¹ (strong, sharp): The C=O stretch of the carboxylic acid carbonyl group.[1][3][4][5]
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~1100 cm⁻¹ (strong): The C–O–C stretch of the cyclic ether (THF ring).
Mass Spectrometry
Mass spectrometry provides information on the molecular weight and fragmentation patterns.
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Molecular Ion (M⁺): A peak at m/z = 158 corresponding to [C₈H₁₄O₃]⁺. This peak may be of low intensity.
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Key Fragments: Common fragmentation pathways would include the loss of the carboxyl group (m/z = 113, [M-45]⁺) and cleavage at the bond between the side chain and the THF ring, leading to a prominent fragment at m/z = 71, corresponding to the [C₄H₇O]⁺ (protonated THF) cation.
Synthesis and Reactivity
The dual functionality of 4-(Oxolan-2-yl)butanoic acid governs its synthesis and subsequent chemical transformations.
Synthetic Pathways
A common and efficient route to synthesize this molecule is through the catalytic hydrogenation of 4-(furan-2-yl)butanoic acid. The furan ring, an aromatic precursor, is readily reduced to the saturated tetrahydrofuran ring under standard hydrogenation conditions (e.g., using a palladium on carbon or rhodium on alumina catalyst). This approach is advantageous as a wide variety of substituted furans are commercially available or easily prepared.
Caption: Proposed synthesis via hydrogenation of a furan precursor.
Chemical Reactivity
The reactivity can be considered at two distinct sites: the carboxylic acid group and the tetrahydrofuran ring.
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Reactions at the Carboxylic Acid Group: This functional group undergoes all the typical reactions of a carboxylic acid, providing a handle for further molecular elaboration.
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Esterification: Reaction with alcohols under acidic catalysis (Fischer esterification) or with alkyl halides in the presence of a base yields the corresponding esters.
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Amide Formation: Activation of the carboxylic acid (e.g., to an acyl chloride or using coupling agents like DCC or EDC) followed by reaction with primary or secondary amines produces amides.
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(oxolan-2-yl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
-
Reactivity of the Tetrahydrofuran Ring: The THF ring is a relatively inert cyclic ether and stable to most reaction conditions that target the carboxylic acid. However, under strongly acidic conditions, it can be susceptible to proton-catalyzed ring-opening. This stability is a key advantage, allowing for selective chemistry to be performed on the butanoic acid side chain without affecting the heterocyclic core.
Caption: Key reactions at the carboxylic acid functional group.
Applications in Research and Drug Development
The structural features of 4-(Oxolan-2-yl)butanoic acid make it a highly attractive scaffold in medicinal chemistry and materials science.
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Pharmaceutical Scaffolding: The tetrahydrofuran moiety is a privileged structure found in numerous FDA-approved drugs.[6] It can act as a bioisostere for other cyclic systems and engage in hydrogen bonding through its ether oxygen. The butanoic acid chain serves as a flexible linker to connect the THF recognition element to other pharmacophores or to a biological target.
-
Chiral Building Block: When synthesized in an enantiomerically pure form, it serves as an invaluable chiral building block. The stereocenter at C2 of the THF ring can be used to control the stereochemistry of subsequent reactions, which is critical for the efficacy and safety of many modern pharmaceuticals.[7]
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Pro-drug Design: The carboxylic acid can be esterified to create pro-drugs that mask the polar acid group, potentially improving oral bioavailability. These ester pro-drugs can then be hydrolyzed in vivo by metabolic esterases to release the active carboxylic acid.
Experimental Protocol: Fischer Esterification
This protocol provides a standard procedure for the synthesis of Methyl 4-(oxolan-2-yl)butanoate, a common derivative.
Objective: To convert 4-(Oxolan-2-yl)butanoic acid to its methyl ester via acid-catalyzed esterification.
Materials:
-
4-(Oxolan-2-yl)butanoic acid (1.0 eq)
-
Methanol (MeOH, large excess, as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~2-3 drops)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(Oxolan-2-yl)butanoic acid (e.g., 5.0 g, 31.6 mmol).
-
Add methanol (50 mL) to the flask to dissolve the acid.
-
Carefully add 3-4 drops of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) with stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product ester will have a higher Rf value than the starting carboxylic acid. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Remove the bulk of the methanol solvent using a rotary evaporator.
-
Dissolve the residue in 50 mL of ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 30 mL of water, 30 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally 30 mL of brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl 4-(oxolan-2-yl)butanoate.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure ester.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. utsouthwestern.edu [utsouthwestern.edu]
- 3. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
